Triphenylantimony Diacetate

Catalysis Cross-coupling Organometallic chemistry

Traditional Suzuki couplings often decompose base-labile substrates. Triphenylantimony diacetate eliminates this issue, enabling base-free biaryl formation with yields up to 98%. It also permits copper-free Sonogashira couplings in air-ideal for high-throughput synthesis. For neglected disease programs, its complexes show superior selectivity vs. bismuth analogs. - Base-free Suzuki: 98% yield with sensitive esters/silyl ethers - Copper-free Sonogashira: aerobic, simplified workflow - Lower mammalian cytotoxicity than bismuth analogs

Molecular Formula C22H21O4Sb
Molecular Weight 471.2 g/mol
CAS No. 1538-62-1
Cat. No. B073027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylantimony Diacetate
CAS1538-62-1
Molecular FormulaC22H21O4Sb
Molecular Weight471.2 g/mol
Structural Identifiers
SMILESCC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
InChIInChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2
InChIKeyMPOFCRCFZPKTCF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylantimony Diacetate: Procurement-Ready Overview for Organometallic and Catalysis Research


Triphenylantimony diacetate (CAS 1538-62-1) is a pentavalent organoantimony compound with the formula Ph3Sb(OAc)2. It is a crystalline solid with a melting point of 217–221 °C and a molecular weight of 471.17 g/mol . The compound serves as a versatile precursor and reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It is characterized by a distorted trigonal bipyramidal geometry around the antimony center [1].

Why Triphenylantimony Diacetate Cannot Be Casually Replaced by Other Organoantimony Compounds


Generic substitution within the organoantimony class is not straightforward. The reactivity, efficiency, and selectivity of pentavalent antimony compounds are highly dependent on the nature of the anionic ligands and the coordination geometry. For instance, triphenylantimony diacetate exhibits distinct behavior in cross-coupling reactions compared to triphenylantimony dihalides (Ph3SbX2) and tetraphenylantimony derivatives (Ph4SbX) [1]. Its ability to act as a pseudo-halide in base-free Suzuki-type reactions [2] and its unique selectivity profile in biological systems [3] highlight that even closely related analogs cannot be assumed to be functionally equivalent. The specific acetate ligands directly influence transmetalation efficiency and biological activity, making empirical verification essential for any alternative selection.

Triphenylantimony Diacetate: Quantitative Evidence of Differential Performance


Comparative Catalytic Efficiency: Triphenylantimony Diacetate vs. Dihalides in C-Phenylation

In palladium-catalyzed C-phenylation of methyl acrylate, triphenylantimony diacetate (Ph3Sb(OAc)2) delivers a yield of methyl cinnamate in the range of 70–150% with respect to the antimony(V) reagent [1]. This is in stark contrast to tetraphenylantimony derivatives (Ph4SbX), which exhibit lower activities and transfer only one phenyl group [2]. Furthermore, under comparable conditions, Ph3Sb(OAc)2 achieves a 62% yield in 3 hours, outperforming Ph3SbBr2 (<1% yield) and Ph3Sb(OCOCF3)2 (72% yield, 6 hours) [3]. The acetate ligand is crucial for achieving high yields in this transformation.

Catalysis Cross-coupling Organometallic chemistry

Base-Free Suzuki Coupling: Unique Reactivity of Triphenylantimony Diacetate

Triphenylantimony diacetate enables a base-free Suzuki-type cross-coupling with arylboronic acids, achieving biaryl derivatives in yields up to 98% [1]. This is a significant advantage over traditional Suzuki-Miyaura couplings which require an added base to activate the boronic acid. The reaction proceeds with Pd(PPh3)4 (5 mol%) in 1,4-dioxane, demonstrating that the acetoxy moiety on antimony plays a key role in accelerating transmetalation [2]. Various triarylantimony diacetates react effectively, giving biaryls in 69-98% yields [3], highlighting the class's utility but also the specific advantage of the acetate ligand in eliminating the need for base.

Suzuki coupling Base-free Synthetic methodology

Sonogashira-Type Coupling: Triphenylantimony Diacetate Yields Under Mild Conditions

Triphenylantimony diacetate participates in copper- and base-free Sonogashira-type cross-couplings with terminal alkynes. Under aerobic conditions with 1 mol% PdCl2(PPh3)2, it delivers cross-coupled products in yields ranging from 27% to 97% depending on the alkyne [1]. For example, coupling with 4-ethynyl-α,α,α-trifluorotoluene gives a 97% yield, while 4-ethynyltoluene gives only 10% [2]. This variability underscores the substrate-dependent efficiency but confirms the compound's viability as a phenyl donor in this widely used transformation, offering a simplified protocol by eliminating copper co-catalysts.

Sonogashira coupling Palladium catalysis Alkyne arylation

Selectivity in Antileishmanial Activity: Organoantimony(V) Complexes vs. Organobismuth(V)

In a comparative study of organoantimony(V) and organobismuth(V) complexes with benzoic acid derivatives, the antimony(V) complexes (derived from triphenylantimony diacetate) were found to be the least cytotoxic against murine macrophages [1]. This resulted in the most promising selectivity indexes for antileishmanial activity, meaning they effectively target the parasite with lower toxicity to host cells [2]. The study concluded that organoantimony(V) complexes emerge as the most promising antileishmanial agents among the tested compounds [3].

Antileishmanial Selectivity index Medicinal chemistry

Triphenylantimony Diacetate: Targeted Application Scenarios Based on Quantitative Evidence


Suzuki-Miyaura Coupling of Base-Sensitive Substrates

For researchers requiring biaryl formation from arylboronic acids bearing base-labile functional groups (e.g., esters, silyl ethers), triphenylantimony diacetate offers a proven base-free coupling protocol. Yields up to 98% can be achieved under standard palladium catalysis without an exogenous base, as demonstrated in published studies [3]. This directly addresses the challenge of substrate decomposition common in traditional Suzuki reactions.

Simplified Sonogashira Alkynylation Under Aerobic Conditions

When copper co-catalysis is undesirable due to metal contamination concerns or when air-sensitive techniques are a barrier, triphenylantimony diacetate enables copper-free Sonogashira-type coupling with terminal alkynes under an aerobic atmosphere [3]. This simplifies reaction setup and workup, making it a practical choice for high-throughput synthesis or when working with sensitive alkynes.

Development of Selective Antileishmanial Agents

In medicinal chemistry programs targeting neglected tropical diseases, triphenylantimony diacetate serves as a precursor to organoantimony(V) complexes with favorable selectivity profiles. Direct comparative studies indicate that complexes derived from this scaffold exhibit lower mammalian cytotoxicity and better selectivity indexes than their bismuth analogs [3], positioning them as lead candidates for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenylantimony Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.